

# Protocol for the Characterization of N-tetradecyl-pSar25 Lipid Nanoparticles

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **N-tetradecyl-pSar25**

Cat. No.: **B15552485**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, including mRNA vaccines and gene therapies. A critical component of LNP formulation is the surface-coating polymer, which influences stability, circulation time, and cellular uptake. While polyethylene glycol (PEG) has been the standard, concerns over immunogenicity have spurred the development of alternatives. Polysarcosine (pSar), a biodegradable and non-immunogenic polypeptoid, has shown significant promise. This document provides detailed protocols for the characterization of LNPs formulated with **N-tetradecyl-pSar25**, a specific polysarcosine-lipid conjugate.

These application notes and protocols are intended to guide researchers in the comprehensive evaluation of **N-tetradecyl-pSar25** LNPs, ensuring robust and reproducible characterization for preclinical development.

## Data Presentation: Physicochemical Properties

The following tables summarize typical quantitative data for **N-tetradecyl-pSar25** LNPs formulated with different ionizable lipids.

Table 1: Physicochemical Characterization of **N-tetradecyl-pSar25** LNPs with ALC-0315 Ionizable Lipid

| Parameter                         | Value             |
|-----------------------------------|-------------------|
| Size (Hydrodynamic Diameter, nm)  | ~200              |
| Polydispersity Index (PDI)        | < 0.2             |
| Zeta Potential (mV)               | Slightly Negative |
| mRNA Encapsulation Efficiency (%) | > 80%             |

Table 2: Physicochemical Characterization of **N-tetradecyl-pSar25** LNPs with SM-102 Ionizable Lipid

| Parameter                         | Value             |
|-----------------------------------|-------------------|
| Size (Hydrodynamic Diameter, nm)  | ~150 - 200        |
| Polydispersity Index (PDI)        | < 0.2             |
| Zeta Potential (mV)               | Slightly Positive |
| mRNA Encapsulation Efficiency (%) | > 80%             |

## Experimental Protocols

### LNP Formulation using Microfluidics

This protocol describes the formulation of **N-tetradecyl-pSar25** LNPs using a microfluidic mixing device.

#### Materials:

- Ionizable lipid (e.g., ALC-0315 or SM-102) dissolved in ethanol
- DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) dissolved in ethanol
- Cholesterol dissolved in ethanol
- **N-tetradecyl-pSar25** dissolved in ethanol

- mRNA cargo dissolved in an aqueous buffer (e.g., 50 mM sodium acetate, pH 4.5)
- Microfluidic mixing system (e.g., NanoAssemblr)
- Dialysis cassette (e.g., 20 kDa MWCO)
- Phosphate-buffered saline (PBS), pH 7.4

Molar Ratios: A common molar ratio for the lipid components is: Ionizable Lipid : DSPC : Cholesterol : **N-tetradecyl-pSar25** of 50 : 10 : 38.5 : 1.5.[[1](#)]

#### Procedure:

- Prepare the lipid mixture in ethanol by combining the ionizable lipid, DSPC, cholesterol, and **N-tetradecyl-pSar25** at the desired molar ratio.
- Prepare the aqueous phase by dissolving the mRNA in the appropriate buffer.
- Set up the microfluidic system according to the manufacturer's instructions.
- Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.
- Set the total flow rate (e.g., 10 mL/min) and the flow rate ratio (e.g., 3:1 aqueous to organic).
- Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs.
- Collect the resulting LNP solution.
- Dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C to remove ethanol and unencapsulated mRNA.
- Store the purified LNPs at 4°C until further use.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Protocol for the Characterization of N-tetradecyl-pSar25 Lipid Nanoparticles]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15552485#protocol-for-characterization-of-n-tetradecyl-psar25-lnps>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)